molecular formula C11H8F2N2 B11897290 4-Fluoro-3-(3-fluoropyridin-4-yl)aniline

4-Fluoro-3-(3-fluoropyridin-4-yl)aniline

Cat. No.: B11897290
M. Wt: 206.19 g/mol
InChI Key: JOTWMZXYKWGHSN-UHFFFAOYSA-N
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Description

4-Fluoro-3-(3-fluoropyridin-4-yl)aniline is a fluorinated aniline derivative featuring a 3-fluoropyridin-4-yl substituent at the meta position relative to the amino group. This compound combines the electronic effects of fluorine atoms with the aromatic nitrogen of the pyridine ring, making it a versatile intermediate in medicinal chemistry and materials science. The fluorine atoms enhance metabolic stability and lipophilicity, while the pyridine moiety contributes to π-π stacking and hydrogen bonding interactions, critical for target engagement in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as Selectfluor® . The reaction conditions often involve the use of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of fluorinated intermediates followed by coupling reactions to form the final product. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of catalysts.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient aromatic rings in this compound facilitate nucleophilic substitution reactions, particularly at positions activated by fluorine atoms.

Reaction TypeReagents/ConditionsProducts/ApplicationsSource
Fluorine displacementKOH/EtOH, 80–100°CHydroxy-substituted derivatives
AminationNH₃/Cu catalyst, 120°CPyridine ring-functionalized amines

Key Findings :

  • The 3-fluoropyridin-4-yl group directs nucleophiles to the para- and ortho-positions of the aniline ring.

  • Reactions with ammonia under copper catalysis yield intermediates for pharmaceutical agents.

Coupling Reactions

The amino group and pyridine moiety enable participation in cross-coupling reactions.

Reaction TypeReagents/ConditionsProducts/ApplicationsSource
Buchwald-HartwigPd(OAc)₂, Xantphos, K₃PO₄, 100°CBiaryl amines for drug candidates
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 80°CFluorinated biphenyl derivatives

Mechanistic Insights :

  • The amino group acts as a directing group in palladium-catalyzed couplings, enabling C–N and C–C bond formations .

  • Pyridine coordination stabilizes transition-metal intermediates during coupling .

Oxidation and Reduction

The primary amine undergoes redox transformations under controlled conditions.

Reaction TypeReagents/ConditionsProductsSource
OxidationKMnO₄, H₂SO₄, 60°CNitroso intermediates
ReductionH₂, Pd/C, EtOH, RTPartially saturated derivatives

Applications :

  • Oxidized nitroso derivatives serve as electrophiles in heterocycle synthesis.

  • Hydrogenation of the pyridine ring generates piperidine analogs for agrochemicals .

Derivatization via Acylation/Alkylation

The amino group reacts with electrophiles to form ureas, thioureas, and amides.

Reaction TypeReagents/ConditionsProductsSource
AcylationAcCl, pyridine, 0°CAcetylated aniline derivatives
Thiourea formation4-Fluorophenyl isothiocyanate, THFAntimicrobial thiourea compounds

Notable Example :

  • Reaction with 4-fluorophenyl isothiocyanate yields thioureas with demonstrated antimicrobial activity .

Metabolic Reactions

In biological systems, the compound undergoes conjugation and hydroxylation.

Reaction TypeEnzymes/ConditionsMetabolitesSource
SulfationSulfotransferases, in vivoSulfate conjugates (urinary)
HydroxylationCytochrome P450, liver microsomes3-Hydroxy derivatives

Biological Relevance :

  • Sulfate conjugates dominate urinary excretion profiles in mammalian studies .

  • Hydroxylation at the pyridine ring enhances solubility for renal clearance .

Comparative Reactivity

Feature4-Fluoro-3-(3-fluoropyridin-4-yl)aniline4-Fluoro-3-(trifluoromethyl)aniline
Electrophilicity Higher (dual fluorine activation)Moderate (CF₃ group)
Coupling Efficiency Superior (pyridine directs Pd)Limited (steric hindrance)
Metabolic Stability Lower (prone to hydroxylation)Higher (CF₃ resists oxidation)

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has identified 4-Fluoro-3-(3-fluoropyridin-4-yl)aniline as a potential anticancer agent. Its structure allows for interaction with biological targets involved in cancer cell proliferation and survival. Studies have demonstrated its efficacy in inhibiting specific cancer cell lines, suggesting its role as a lead compound for further drug development .

1.2 Targeting Protein Kinases
The compound has been investigated for its ability to inhibit protein kinases, which are crucial in various signaling pathways related to cancer and other diseases. The fluorine atoms enhance the compound's binding affinity to the kinase active sites, improving its potential as a therapeutic agent .

Materials Science

2.1 Synthesis of Functional Polymers
this compound is utilized in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and coatings .

2.2 Organic Light Emitting Diodes (OLEDs)
The compound has shown promise in the field of organic electronics, particularly in OLED technology. Its electronic properties allow it to be used as a dopant or host material in OLEDs, contributing to improved efficiency and color purity in light emission .

Catalysis

3.1 Catalytic Reactions
In catalysis, this compound serves as a ligand in various metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic activity and selectivity in organic transformations, making it a valuable component in synthetic organic chemistry .

3.2 Green Chemistry Initiatives
The compound is also being explored within green chemistry frameworks, where its use can facilitate more sustainable chemical processes with reduced environmental impact. Its role as a catalyst can help minimize waste and improve reaction efficiencies .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating potent activity .
Study 2Protein Kinase InhibitionShowed enhanced binding affinity to specific kinases compared to non-fluorinated analogs .
Study 3Polymer SynthesisResulted in improved thermal stability of polymer composites incorporating the compound .
Study 4OLED ApplicationsContributed to higher efficiency and brightness in OLED devices when used as a dopant .
Study 5Catalytic ReactionsIncreased yield and selectivity in cross-coupling reactions using the compound as a ligand .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(3-fluoropyridin-4-yl)aniline involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to various targets. This can affect pathways involved in biological processes, making it a valuable compound for studying molecular interactions and developing new therapeutic agents .

Comparison with Similar Compounds

The following table compares 4-Fluoro-3-(3-fluoropyridin-4-yl)aniline with structurally related aniline derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Fluoropyridin-4-yl, -NH₂ C₁₁H₈F₂N₂ 206.19 Potential intermediate for kinase inhibitors; fluoropyridine enhances binding affinity.
4-Fluoro-3-(trifluoromethyl)aniline -CF₃, -NH₂ C₇H₅F₄N 179.11 Used in proteasome inhibitors (e.g., carboxamide synthesis); high lipophilicity.
4-Fluoro-3-(trifluoromethoxy)aniline -OCF₃, -NH₂ C₇H₅F₄NO 195.12 Electron-withdrawing OCF₃ group modifies reactivity in agrochemical intermediates.
4-Fluoro-3-(tetrazol-1-yl)aniline Tetrazol-1-yl, -NH₂ C₇H₆FN₅ 179.15 Bioisostere for carboxylic acids; improves bioavailability in drug candidates.
4-Fluoro-3-(pyridin-3-yl)aniline Pyridin-3-yl, -NH₂ C₁₁H₉FN₂ 188.20 Discontinued commercial availability; structural analog with varied π-π interactions.
2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline -NO₂, -CH=C(Cl)₂C₆H₃ C₁₃H₇Cl₂FN₂O₂ 329.11 Exhibits elastic and thermosalient behavior; used in stimuli-responsive materials.

Structural and Functional Insights

  • Fluoropyridinyl vs. Trifluoromethyl : The 3-fluoropyridin-4-yl group in the target compound offers both hydrogen-bonding capability (via pyridine nitrogen) and electronegativity, whereas -CF₃ groups (e.g., in 4-Fluoro-3-(trifluoromethyl)aniline) prioritize lipophilicity and steric bulk, favoring membrane permeability in drug candidates .
  • Tetrazolyl vs. Pyridinyl : Tetrazole-containing analogs (e.g., 4-Fluoro-3-(tetrazol-1-yl)aniline) serve as carboxylic acid bioisosteres, enhancing solubility and metabolic stability compared to pyridine-based derivatives .
  • Nitro and Halogen Effects : In 2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline, the nitro group induces anisotropic crystal packing, enabling rare mechanical properties like elasticity, which are absent in simpler fluorinated anilines .

Biological Activity

4-Fluoro-3-(3-fluoropyridin-4-yl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a fluorinated aniline moiety and a pyridine ring, suggests possible interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be described by the following molecular formula:

  • Molecular Formula : C10_{10}H8_{8}F2_{2}N
  • Molecular Weight : Approximately 201.17 g/mol

The presence of fluorine atoms enhances the compound's lipophilicity and stability, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms contribute to the compound's electron-withdrawing properties, which can enhance binding affinity to target proteins. The pyridine ring facilitates π-π stacking interactions and hydrogen bonding, further modulating the compound's activity .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antibacterial properties against various pathogens. In vitro assays demonstrate its effectiveness in inhibiting bacterial growth, potentially making it a candidate for developing new antibiotics .

Anticancer Potential

Research highlights the compound's potential as an anticancer agent. Its interaction with specific protein targets involved in tumor growth suggests that it may act as an inhibitor in cancer cell proliferation. Studies indicate that fluorinated compounds often exhibit enhanced potency against certain cancer types due to improved membrane permeability and selectivity .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes, including histone deacetylases (HDACs). The introduction of fluorine substituents has been shown to fine-tune the selectivity and potency of enzyme inhibition, with implications for cancer therapy .

Case Studies and Research Findings

  • Antibacterial Studies : A series of experiments demonstrated that derivatives of this compound displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, modifications in the fluorination pattern significantly influenced their efficacy .
  • Anticancer Activity : In a study assessing the compound's anticancer properties, it was found to inhibit cell growth in several cancer cell lines at micromolar concentrations. The mechanism involved apoptosis induction through modulation of signaling pathways linked to cell survival .
  • Enzyme Binding Affinity : Structure-activity relationship (SAR) studies revealed that the presence of fluorine atoms at specific positions enhanced binding affinity to HDACs, correlating with increased inhibitory activity .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (μM)References
AntibacterialVarious bacteria5 - 20
AnticancerCancer cell lines10 - 30
Enzyme InhibitionHDACs1 - 15

Table 2: Structure-Activity Relationship (SAR)

Compound VariantFluorination PositionActivity Level
This compoundMetaHigh
N-(4-fluoro)-aniline derivativesParaModerate
Other substituted analogsVariousVariable

Q & A

Q. Basic: What are the recommended methods for synthesizing 4-Fluoro-3-(3-fluoropyridin-4-yl)aniline with high yield and purity?

Methodological Answer:
Synthesis typically involves sequential cross-coupling reactions. First, introduce the fluoropyridinyl group via Suzuki-Miyaura coupling using a boronic acid derivative and a palladium catalyst. Subsequent fluorination at the aniline moiety can be achieved via Halex exchange with KF in polar aprotic solvents (e.g., DMF) under controlled heating (120–140°C). Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Basic: How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons and carbons. Fluorine substituents deshield adjacent protons, causing distinct splitting patterns (e.g., doublets for -F adjacent to H). For example, the aniline NH₂ group appears as a broad singlet (~δ 5.0 ppm).
  • 19F NMR : Peaks at ~δ -110 to -120 ppm (aryl-F) and ~δ -140 ppm (pyridinyl-F) confirm substitution patterns.
  • HRMS (ESI+) : Look for [M+H]⁺ with exact mass matching the molecular formula (C₁₁H₈F₂N₂: calc. 218.0656). Compare fragmentation patterns with analogs like 2-Amino-5-fluoropyridine .

Q. Advanced: What strategies mitigate competing side reactions during fluorine introduction in such aniline derivatives?

Methodological Answer:
Competing dehalogenation or over-fluorination can be minimized by:

  • Temperature Control : Maintain reaction temperatures below 150°C to avoid decomposition.
  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand for selective cross-coupling, reducing aryl-F displacement.
  • Protecting Groups : Temporarily protect the aniline NH₂ with acetyl groups during fluorination to prevent unwanted nucleophilic substitution. Deprotect later with NaOH/MeOH .

Q. Advanced: How do dual fluorine atoms influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the aromatic ring, enhancing reactivity in SNAr reactions. However, steric hindrance from 3-fluoropyridinyl may slow coupling rates. Computational studies (DFT) predict:

  • HOMO/LUMO Levels : Lowered LUMO energies (~-1.8 eV) facilitate nucleophilic attack.
  • Charge Distribution : Negative charge density at the para position of the aniline ring promotes regioselective coupling. Validate via Hammett substituent constants (σₚ values for -F: ~0.06) .

Q. Advanced: What computational approaches predict the conformational stability of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate rotational barriers of the fluoropyridinyl-aniline bond in solvents (e.g., DMSO) using AMBER or CHARMM force fields.
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate torsional angles and intramolecular H-bonding (e.g., NH₂···F interactions).
  • X-ray Crystallography : Compare predicted bond lengths/angles (e.g., C-F ~1.34 Å) with experimental data from analogs like 2,3,5,6-tetrafluoropyridin-4-amine .

Q. Safety: What are key handling precautions for this compound?

Methodological Answer:

  • Toxicity : Assume acute toxicity (LD50 ~200 mg/kg, rat oral) based on structurally similar 3-chloro-4-fluoroaniline. Use fume hoods and PPE (nitrile gloves, lab coat).
  • Storage : Store under nitrogen at 2–8°C in amber vials to prevent degradation.
  • Spill Management : Neutralize with 10% NaOH, absorb with vermiculite, and dispose as halogenated waste .

Q. Advanced: How is this compound utilized in bioisosteric replacements for drug discovery?

Methodological Answer:
The fluorinated aniline-pyridine scaffold mimics natural phenylalanine (e.g., 4-fluorophenylalanine) in enzyme binding pockets. Applications include:

  • Kinase Inhibitors : Replace -OH or -CH₃ groups in lead compounds to enhance metabolic stability.
  • PET Tracers : Incorporate ¹⁸F isotopes for imaging studies. Validate via competitive binding assays (IC50 shifts <10 nM) .

Q. Basic: What chromatographic methods optimize purification of fluorinated aniline derivatives?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 30% → 70% ACN over 20 min). Retention time ~12 min.
  • Flash Chromatography : Isolate intermediates using hexane/ethyl acetate (3:1) with 0.5% triethylamine to reduce tailing. Monitor via UV at 254 nm .

Properties

Molecular Formula

C11H8F2N2

Molecular Weight

206.19 g/mol

IUPAC Name

4-fluoro-3-(3-fluoropyridin-4-yl)aniline

InChI

InChI=1S/C11H8F2N2/c12-10-2-1-7(14)5-9(10)8-3-4-15-6-11(8)13/h1-6H,14H2

InChI Key

JOTWMZXYKWGHSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C2=C(C=NC=C2)F)F

Origin of Product

United States

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